5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
CAS No.:
Cat. No.: VC16580583
Molecular Formula: C8H5N3NaO2
Molecular Weight: 198.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N3NaO2 |
|---|---|
| Molecular Weight | 198.13 g/mol |
| Standard InChI | InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2; |
| Standard InChI Key | FGRQDRZHUVRSBL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na] |
Introduction
Chemical Structure and Nomenclature
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium salt (C₈H₅N₃O₂·Na) features a bicyclic phthalazine backbone substituted with an amino group at position 5 and sodium as a counterion. The planar structure enables π-π stacking interactions in its crystalline forms, critical for stability . Form I and Form II differ in their crystal packing:
-
Form I: Agglomerated crystallites with rounded edges, favoring higher bulk density for tablet compression .
-
Form II: Needle-like octahedral crystallites with layered substructures, enhancing flowability for filtration processes .
Synthesis and Crystallization
Preparation of Luminol Sodium Salt
The synthesis begins with 3-nitrophthalhydrazide reduction using sodium dithionite in alkaline conditions :
Luminol is then reacted with sodium hydroxide to form the sodium salt.
Crystallization of Forms I and II
Form I:
-
Luminol (1 eq) is dissolved in 1.0–1.3 M NaOH (4–7 vol water).
-
Ethanol (50–70 vol) is added dropwise at 25°C ± 5°C.
Form II:
Table 1: Synthesis Parameters for Forms I and II
| Parameter | Form I | Form II |
|---|---|---|
| Solvent | Ethanol | 2-Propanol |
| Stirring Time (h) | 8–20 | 15–25 |
| Drying Temp (°C) | 50–90 | 50–90 |
| Purity (%) | ≥95 | ≥95 |
Physicochemical Properties
Thermal and Hygroscopic Stability
Both forms exhibit superior stability compared to earlier dihydrates:
Table 2: Stability Profile
| Property | Form I | Form II | Dihydrate |
|---|---|---|---|
| Decomposition Temp | 335°C | 385°C | 85°C |
| Hygroscopicity | Low | None | High |
| Solubility (H₂O) | 12 mg/mL | 18 mg/mL | 8 mg/mL |
Dissolution Kinetics
Form II’s needle-like morphology enhances solubility, achieving 90% dissolution within 10 minutes vs. 65% for Form I .
Table 3: Dissolution Rates in Water
| Time (min) | Form I Dissolved (%) | Form II Dissolved (%) |
|---|---|---|
| 5 | 40 | 70 |
| 10 | 65 | 90 |
| 20 | 85 | 95 |
Pharmacological Effects
Immunomodulatory Activity
-
Form I: Immunostimulatory—enhances macrophage activity and bacterial clearance in sepsis models .
-
Form II: Immunosuppressive—reduces pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine autoimmune studies .
Table 4: In Vivo Efficacy in Sepsis Models
| Parameter | Control | Form I (20 µg) | Form II (20 µg) |
|---|---|---|---|
| Survival (72 h) | 30% | 65% | 60% |
| Blood CFU (log10) | 6.2 | 4.1 | 3.8 |
| Liver CFU (log10) | 7.5 | 5.3 | 4.9 |
Dose-Independent Action
Unlike prior art requiring dose titration (0.2 µg–1,000 mg), Forms I/II exert targeted effects regardless of dosage .
Pharmaceutical Applications
Formulation Considerations
-
Tablets (Form I): Utilize lactose, microcrystalline cellulose, and magnesium stearate for direct compression .
-
Injectable (Form II): Lyophilized powders with mannitol and polysorbate 80 .
Table 5: Common Excipients
| Excipient | Function | Formulation Type |
|---|---|---|
| Sodium lauryl sulfate | Wetting agent | Tablet |
| Polyvinylpyrrolidone | Binder | Granule |
| 2-Hydroxypropyl-β-cyclodextrin | Solubilizer | Injectable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume